1-Propyl-3-methylimidazolium trifluoromethansulfonate; 99%
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Overview
Description
Synthesis Analysis
The synthesis pathway for 1-Propyl-3-methylimidazolium trifluoromethansulfonate involves the reaction of 1-propylimidazole with methyl iodide to form 1-propyl-3-methylimidazole, which is then reacted with trifluoromethanesulfonic acid to yield the final product.
Molecular Structure Analysis
The molecular structure of 1-Propyl-3-methylimidazolium trifluoromethansulfonate is C8H13F3N2O3S with a molecular weight of 274.26 g/mol. The structure of this compound has been analyzed using various methods such as density functional theory (DFT) .
Chemical Reactions Analysis
PMIMTFS is widely used in scientific research applications due to its low toxicity and its high solubility in a variety of organic and aqueous solutions. It has been used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. PMIMTFS has also been used as a reagent in the synthesis of various metal complexes, as a solvent for various catalytic reactions, and as a surfactant in the preparation of emulsions and foams.
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Propyl-3-methylimidazolium trifluoromethansulfonate have been studied extensively . It has been found to have a wide range of properties, including the ability to form a complex with water molecules in aqueous solutions and to act as a Lewis base in organic solutions.
Scientific Research Applications
Ionic Polymer-Polymer Composites (IP2C)
1-Propyl-3-methylimidazolium trifluoromethansulfonate may be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) . These composites have unique properties that make them suitable for various applications.
Lipase-Catalyzed Enantioselective Amine Acylation
This compound is used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . This process is important in the production of certain pharmaceuticals.
Mechanism of Action
1-Propyl-3-methylimidazolium trifluoromethansulfonate, also known as 1-Propyl-3-methylimidazolium trifluoromethansulfonate; 99%, is a type of ionic liquid . Here is a detailed analysis of its mechanism of action:
Mode of Action
1-Propyl-3-methylimidazolium trifluoromethansulfonate acts as a solvent in various chemical reactions . It can enhance the reaction rate and yield in organic synthesis processes .
Biochemical Pathways
It can influence these pathways by altering the solubility and reactivity of other molecules .
Result of Action
The molecular and cellular effects of 1-Propyl-3-methylimidazolium trifluoromethansulfonate’s action are largely dependent on the specific reactions it is involved in. As a solvent, it can facilitate reactions and enhance their efficiency .
Action Environment
The action, efficacy, and stability of 1-Propyl-3-methylimidazolium trifluoromethansulfonate can be influenced by various environmental factors. For instance, it is stable under normal temperature and pressure but can decompose under high temperatures . Its solubility can also be affected by the presence of water and other solvents .
properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.CHF3O3S/c1-3-4-9-6-5-8(2)7-9;2-1(3,4)8(5,6)7/h5-7H,3-4H2,1-2H3;(H,5,6,7)/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIYZHFRPXBGP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-methylimidazolium trifluoromethansulfonate |
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